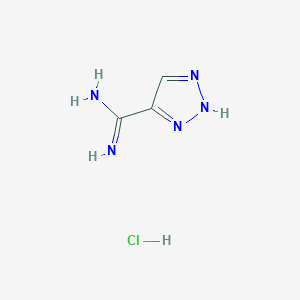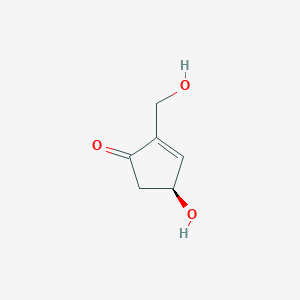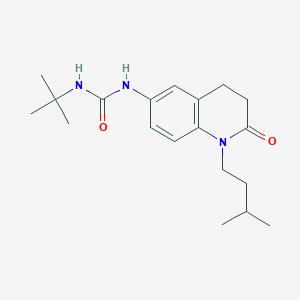
Clorhidrato de 1H-1,2,3-triazol-4-carboximidamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,2,3-triazole-4-carboximidamide hydrochloride is a chemical compound with the molecular weight of 147.57 . It is a salt with chloride as the counterion . This compound belongs to the class of organic compounds known as triazoles . These are compounds containing a five-member aromatic ring of two carbon atoms and three nitrogen atoms .
Synthesis Analysis
The synthesis of 1H-1,2,3-triazole-4-carboximidamide hydrochloride involves the reaction of dicyandiamide and 1,2,4-Triazole . The steps are as follows: Dissolve the compound in tetrahydrofuran, and the temperature was raised to 70℃ .
Molecular Structure Analysis
The InChI code for 1H-1,2,3-triazole-4-carboximidamide hydrochloride is 1S/C3H5N5.ClH/c4-3(5)2-1-6-8-7-2;/h1H,(H3,4,5)(H,6,7,8);1H . This indicates the presence of a triazole ring with a carboximidamide group attached to it .
Chemical Reactions Analysis
1H-1,2,3-triazole-4-carboximidamide hydrochloride is prepared by the reaction of dicyandiamide and 1,2,4-Triazole . The steps are as follows: Dissolve the compound in 20 ml of tetrahydrofuran, and the temperature was raised to 70℃ .
Physical and Chemical Properties Analysis
It has a molecular weight of 147.57 . The compound is stable to hydrolysis, oxidizing and reducing conditions .
Aplicaciones Científicas De Investigación
Propiedades químicas
“Clorhidrato de 1H-1,2,3-triazol-4-carboximidamida” tiene un Número CAS de 1808444-75-8 . Tiene un peso molecular de 147.57 y su nombre IUPAC es this compound . El compuesto se almacena típicamente a temperatura ambiente y está disponible en forma de polvo .
Información de seguridad
El compuesto está clasificado bajo GHS07 y tiene una palabra de advertencia de "Advertencia" . Las frases de riesgo asociadas con él incluyen H315, H319 y H335 . Las frases de precaución incluyen P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405 y P501 .
Aplicaciones biológicas
Los 1,2,3-triazoles se han utilizado en la síntesis de compuestos con efectos antiproliferativos contra células de leucemia mieloide aguda (LMA) humana . Si bien esta aplicación específica no involucra directamente “this compound”, destaca el potencial de los triazoles en la investigación biológica.
Mecanismo De Acción
Target of Action
Similar compounds, such as 1,2,3-triazole derivatives, have been reported to exhibit excellent inhibition against α-glucosidase , suggesting that 1H-1,2,3-triazole-4-carboximidamide hydrochloride may also target this enzyme.
Mode of Action
It is suggested that the compound may interact with its targets, potentially α-glucosidase, leading to inhibition of the enzyme’s activity .
Biochemical Pathways
If the compound inhibits α-glucosidase, it would affect the carbohydrate metabolism pathway, specifically the breakdown of complex polysaccharides into glucose .
Result of Action
If the compound inhibits α-glucosidase, it could potentially lead to a decrease in the breakdown of complex polysaccharides into glucose, affecting glucose levels in the body .
Safety and Hazards
Direcciones Futuras
Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also important in organocatalysis, agrochemicals, and materials science . Thus, they have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines .
Propiedades
IUPAC Name |
2H-triazole-4-carboximidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N5.ClH/c4-3(5)2-1-6-8-7-2;/h1H,(H3,4,5)(H,6,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKULSTXUOJQJIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1C(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2533849.png)
![4-Methyl-2-[(1-phenylmethoxycarbonylpiperidin-4-yl)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2533850.png)

![Ethyl 2-[[2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetyl]amino]acetate](/img/structure/B2533852.png)
![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2533856.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-chloro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2533857.png)

![7-Fluoro-3-[[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2533861.png)

![4-chloro-N-[(2-chloro-6-methylphenyl)methyl]butanamide](/img/structure/B2533864.png)

![4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2533868.png)
![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]quinoxaline](/img/structure/B2533870.png)

